5-Chloro-4-methyl-3-phenyl-1,2-oxazole
CAS No.: 3356-90-9
Cat. No.: VC20328794
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3356-90-9 |
---|---|
Molecular Formula | C10H8ClNO |
Molecular Weight | 193.63 g/mol |
IUPAC Name | 5-chloro-4-methyl-3-phenyl-1,2-oxazole |
Standard InChI | InChI=1S/C10H8ClNO/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3 |
Standard InChI Key | ARMGBQCOLKZRDZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(ON=C1C2=CC=CC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 5-chloro-4-methyl-3-phenyl-1,2-oxazole consists of a five-membered oxazole ring substituted with chlorine at position 5, a methyl group at position 4, and a phenyl group at position 3. This arrangement creates distinct electronic and steric properties critical for molecular interactions.
Molecular Characteristics
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Molecular formula:
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Molecular weight: 209.63 g/mol (calculated from isotopic composition)
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logP: Estimated ~3.8–4.5 based on structurally similar oxazoles .
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Polar surface area: ~35–45 Ų, typical for oxazole derivatives with aryl substituents .
Key structural features include:
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Aromatic interactions: The phenyl group enables π-π stacking, while the oxazole ring contributes dipole interactions.
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Electrophilic sites: Chlorine at C5 and the oxazole nitrogen create regions for nucleophilic substitution or hydrogen bonding .
Spectroscopic Signatures
Although experimental data for this specific compound are unavailable, analogous structures provide benchmarks:
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IR spectroscopy: Expected C=N stretch at 1,640–1,680 cm⁻¹ and C-O-C absorption at 1,200–1,250 cm⁻¹ .
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NMR: Methyl protons typically appear at δ 2.3–2.7 ppm (singlet), with phenyl protons between δ 7.2–7.8 ppm (multiplet) .
Synthetic Methodologies
No direct synthesis protocols for 5-chloro-4-methyl-3-phenyl-1,2-oxazole are documented, but modular approaches from related systems suggest viable pathways.
Multi-Step Synthesis Framework
A plausible route involves:
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Oxazole ring formation: Cyclocondensation of chlorinated β-ketoamides with nitriles under acidic conditions .
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Functionalization: Introduce methyl and phenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Example Protocol (Adapted from ):
Step | Reagents/Conditions | Intermediate | Yield |
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1 | HCl/dioxane, 20°C | Chloromethyl precursor | 65% |
2 | POCl₃/chloroform, reflux | Oxazole core | 57% |
Key challenges include regioselectivity control and minimizing halogen displacement during functionalization .
Stability and Metabolic Considerations
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